Ferbam

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferbam is synthesized by reacting dimethylamine with carbon disulfide under alkaline conditions to form dimethyldithiocarbamate. This intermediate is then reacted with ferric chloride to produce this compound .

Industrial Production Methods: In industrial settings, this compound is produced by mixing dimethylamine and carbon disulfide in the presence of sodium hydroxide to form sodium dimethyldithiocarbamate. This compound is then reacted with ferric chloride to yield this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Ferbam undergoes various chemical reactions, including decomposition, complexation, and hydrolysis. It decomposes in the presence of hot mineral acids to form amine and carbon disulfide .

Common Reagents and Conditions:

Decomposition: Hot mineral acids are used to decompose this compound into amine and carbon disulfide.

Complexation: this compound can form complexes with metals such as copper and molybdenum.

Major Products Formed:

Decomposition Products: Amine and carbon disulfide.

Complexation Products: Copper dimethyldithiocarbamate and molybdenum dimethyldithiocarbamate.

Applications De Recherche Scientifique

Agricultural Applications

Ferbam is predominantly used as a pre-harvest spray to protect a variety of crops from fungal pathogens. Its effectiveness has been documented in several studies focusing on different types of crops:

- Fruits and Vegetables : this compound is effective against diseases such as apple scab, downy mildew in grapes, and various leaf spots in vegetables. For instance, trials have shown that this compound can significantly reduce fungal infections in apples and grapes when applied at recommended rates .

- Ornamental Plants : It is also utilized in the management of fungal diseases in ornamental plants, contributing to the aesthetic quality and health of these plants .

Table 1: Summary of this compound Applications on Different Crops

| Crop Type | Disease Controlled | Application Rate | Residue Levels (ppm) |

|---|---|---|---|

| Apples | Apple scab | 1.75 lbs/acre | 2.55 (1 application) |

| Grapes | Downy mildew | 2 lbs/acre | 5.3 (3 applications) |

| Celery | Various leaf spots | 2 lbs/acre | 10 (12 applications) |

| Potatoes | Late blight | 2 lbs/acre | Not specified |

| Ornamental Plants | Various fungal diseases | Variable | Not specified |

Toxicological Studies

Research into the toxicological effects of this compound has shown it to be relatively safe at recommended application levels. A three-generation reproduction study conducted on rats revealed no significant effects on fertility, gestation, or lactation at dietary levels up to 250 ppm . Furthermore, studies indicate that this compound does not accumulate significantly in animal tissues .

Table 2: Toxicological Findings from Studies

| Study Type | Subject | Dose Level (ppm) | Observations |

|---|---|---|---|

| Reproduction Study | Rats | 250 | No effects on fertility |

| Chronic Exposure Study | Dogs | 5 mg/kg | No toxicological effects observed |

| Metabolism Study | Sheep | Variable | Majority excreted within 72 hours |

Environmental Impact and Residue Management

This compound is known for its rapid degradation in the environment through hydrolysis and photodegradation processes. The primary degradate identified is thiram, which also serves as a fungicide . Studies have shown that residues of this compound can be minimized through proper application timing and methods.

Table 3: Environmental Fate of this compound

| Degradation Pathway | Half-Life | Major Degradate |

|---|---|---|

| Hydrolysis | Short | Thiram |

| Photodegradation | Short | Thiram |

Case Studies

Several documented case studies illustrate the efficacy and safety of this compound in agricultural settings:

- Study on Apples : In a controlled trial involving multiple applications of this compound on apple trees, researchers noted a significant reduction in apple scab incidence compared to untreated controls. Residue analysis indicated acceptable levels within safety limits established by regulatory bodies .

- Grapes and Downy Mildew : A study conducted over several growing seasons demonstrated that this compound effectively controlled downy mildew in grapevines, resulting in higher yields and better fruit quality without adverse environmental impacts .

Mécanisme D'action

Ferbam exerts its effects by binding to metal ions, such as copper and iron, which are essential for the activity of various enzymes. This binding inhibits the catalytic and regulatory thiol groups of cytoplasmic constituents, leading to the disruption of fungal cell metabolism . The compound’s strong metal-binding capacity allows it to act as an enzyme inhibitor, effectively controlling fungal growth .

Comparaison Avec Des Composés Similaires

Ziram: Zinc dimethyldithiocarbamate

Thiram: Tetramethylthiuram disulfide

Maneb: Manganese ethylenebis(dithiocarbamate)

Ferbam’s unique ability to form stable complexes with iron and its broad-spectrum fungicidal activity make it a valuable tool in agricultural and scientific research .

Activité Biologique

Ferbam, chemically known as C9H18FeN3S6, is a fungicide belonging to the carbamate class. It has been utilized since its registration in 1948 to control a variety of fungal diseases affecting crops such as cranberries, citrus fruits, and mangoes. This article delves into the biological activity of this compound, focusing on its efficacy, toxicity, environmental impact, and regulatory status.

This compound operates through a multisite mode of action, which allows it to target multiple biochemical pathways in fungal pathogens. This characteristic makes it an effective tool in managing resistance that may arise from the use of single-site fungicides. The primary mechanism involves inhibiting enzyme activity essential for fungal growth and reproduction, thereby preventing disease development in treated plants .

2. Efficacy Against Fungal Diseases

This compound is particularly effective against several fungal diseases:

- Cranberry Fruit Rot : this compound is crucial for controlling fruit drop and rot in cranberries.

- Citrus Scab : It plays a significant role in managing scab diseases in citrus crops.

- Mango Anthracnose : this compound is essential for controlling anthracnose in mangoes, particularly during the post-bloom phase.

The fungicide's broad-spectrum activity against various fungal pathogens makes it a valuable asset in integrated pest management strategies .

3.1 Acute Toxicity

The acute toxicity of this compound has been evaluated through various studies. The oral and dermal LD50 values indicate moderate toxicity levels:

| Exposure Route | LD50 (mg/kg) |

|---|---|

| Oral (rat) | 500-2000 |

| Dermal (rat) | 1000-4000 |

This compound is recognized as an irritant but shows low mammalian oral toxicity .

3.2 Developmental and Reproductive Toxicity

Studies have shown no significant evidence of carcinogenic effects from this compound exposure. However, developmental toxicity assessments indicated some adverse effects on body weight gains in rats during reproductive studies . The EPA has concluded that there is reasonable certainty of no harm to the general population from its use when applied according to label instructions .

4. Environmental Impact

This compound is not persistent in the environment; it degrades rapidly through hydrolysis and photodegradation processes. Its primary degradate is thiram, which shares similar properties and environmental concerns . The following table summarizes its environmental fate:

| Property | Observation |

|---|---|

| Aqueous Solubility | Moderate |

| Volatility | Low |

| Toxicity to Wildlife | Moderately toxic to birds, bees; more toxic to fish |

5. Regulatory Status

The Environmental Protection Agency (EPA) has conducted several assessments regarding this compound's registration and usage:

- Registration Review : Ongoing reviews focus on human health risks and ecological impacts.

- Risk Mitigation Measures : Recommendations include reduced application rates and restrictions on aerial spraying to minimize exposure risks to non-target organisms .

6.1 Cranberry Disease Management

In a study conducted by the University of Florida, this compound was found to significantly reduce the incidence of post-bloom fruit drop in cranberries, demonstrating its effectiveness as part of an integrated pest management approach .

6.2 Citrus Crop Protection

Research highlighted the role of this compound in controlling citrus scab, with findings indicating that its application reduced disease severity by over 50% compared to untreated controls .

Propriétés

Numéro CAS |

14484-64-1 |

|---|---|

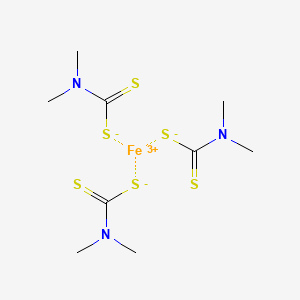

Formule moléculaire |

C9H18FeN3S6 C9H18FeN3S6 ((CH3)2NCS2)3Fe |

Poids moléculaire |

416.5 g/mol |

Nom IUPAC |

N,N-dimethylcarbamodithioate;iron(3+) |

InChI |

InChI=1S/3C3H7NS2.Fe/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3 |

Clé InChI |

WHDGWKAJBYRJJL-UHFFFAOYSA-K |

SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Fe+3] |

SMILES canonique |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Fe+3] |

Apparence |

Solid powder |

Point d'ébullition |

Decomposes (NIOSH, 2024) decomposes Decomposes |

Color/Form |

Black or dark-colored fluffy powder Black solid or powder Dark brown to black solid. |

Densité |

approx 0.6 kg/L |

melting_point |

greater than 356 °F (Decomposes) (NIOSH, 2024) 180 °C >356 °F (decomposes) >356 °F (Decomposes) |

Key on ui other cas no. |

14484-64-1 |

Description physique |

Ferbam is a dark brown to black odorless solid. Used as a fungicide. (NIOSH, 2024) Dark brown to black, odorless solid. [fungicide]; [NIOSH] ODOURLESS BLACK CRYSTALLINE POWDER. Dark brown to black, odorless solid. Dark brown to black, odorless solid. [fungicide] |

Pictogrammes |

Irritant; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Tends to decompose on prolonged storage or exposure to heat and moisture. Stable to storage in closed containers. Unstable to ... lime. |

Solubilité |

0.01 % (NIOSH, 2024) Usually readily dispersible but very slightly soluble in water Soluble in Me2CO3, trichlormethane, pyridene, and acetonitrile In water, 130 mg/L at 25 °C Solubility in water: none 0.01% |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ferbam Ferbam 76 ferric dimethyldithiocarbamate iron N,N-dimethyldithiocarbamate |

Pression de vapeur |

0 mmHg (approx) (NIOSH, 2024) Negligible 0 mmHg (approx) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ferbam exert its fungicidal activity?

A1: While the exact mechanism remains partially unclear, research suggests that this compound disrupts vital metabolic processes in fungi. Studies on Xanthomonas oryzae show that this compound significantly inhibits lipid biosynthesis. [] This disruption is particularly notable in the incorporation of acetate, pyruvate, and phosphate into lipids, essential components of cell membranes and energy storage. [] Additionally, this compound appears to interfere with the incorporation of nucleosides into nucleic acids, though the specific steps affected require further investigation. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C6H12FeN3S6 and a molecular weight of 408.41 g/mol.

Q3: Are there specific spectroscopic techniques used to identify this compound?

A4: Yes, several spectroscopic techniques can be used to characterize this compound. Surface-enhanced Raman spectroscopy (SERS) has proven particularly valuable, offering high sensitivity and selectivity for detecting this compound in various matrices, including food and environmental samples. [, , , ]

Q4: How stable is this compound under different storage conditions?

A4: The stability of this compound can be influenced by factors like temperature, humidity, and exposure to light. While specific data on this compound's stability under various conditions might be limited in these papers, research on similar dithiocarbamate fungicides suggests that they are generally susceptible to degradation under prolonged exposure to heat, moisture, and UV light.

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research papers primarily focus on this compound's fungicidal activity and do not delve into potential catalytic properties.

Q6: Have computational methods been applied to study this compound?

A7: While the provided research papers predate the widespread use of modern computational methods, recent studies demonstrate the application of techniques like density functional theory (DFT) to investigate the interaction of this compound with metal surfaces in the context of SERS detection. []

Q7: What are some common formulation strategies for this compound?

A9: this compound is typically formulated as a wettable powder (WP) for agricultural use, such as this compound 76WP. [, ] These formulations often include inert ingredients that aid in dispersibility, handling, and application.

Q8: Are there specific safety regulations regarding the use and handling of this compound?

A8: Yes, due to its potential toxicity, this compound is subject to safety regulations. The exact regulations vary depending on the country and application. Users should consult their local regulatory agencies and material safety data sheets (MSDS) for comprehensive information.

Q9: What are the known toxicological effects of this compound?

A11: Studies indicate that high doses of this compound can cause central nervous system stimulation followed by depression and alopecia in rodents. [] Chronic exposure in rats' diets affected growth, shortened lifespan, and led to neurological changes. [] These studies highlight the importance of careful handling and adherence to safety guidelines when working with this compound.

Q10: How is this compound typically quantified in various matrices?

A12: Several analytical techniques have been employed for this compound quantification. Spectrophotometry, often coupled with complexation reactions using reagents like phenylfluorone, bathophenanthroline, or 1,10-phenanthroline, has been widely used for its determination in formulations, grains, and fruits. [, , , , ] More recently, techniques like capillary electrophoresis (CE) and SERS offer increased sensitivity and selectivity for analyzing this compound in complex matrices. [, , ]

Q11: How does solid-phase microextraction coupled with SERS improve this compound detection?

A13: This method utilizes a SPME substrate made with ZnO nanomaterials to extract this compound from a sample solution. [] Following extraction, SERS analysis, enabled by adding gold nanoparticles, allows for sensitive and rapid quantification of the fungicide. []

Q12: What is the environmental fate of this compound?

A14: While specific details might be limited in the provided research, dithiocarbamates like this compound are known to degrade in the environment through processes like photolysis, hydrolysis, and microbial degradation. [] The degradation products and their potential environmental impact require further investigation.

Q13: What is the solubility of this compound in common solvents?

A15: this compound exhibits limited solubility in water but is soluble in organic solvents like chloroform and acetone. [, , ] This characteristic influences its formulation and application, as well as its fate and behavior in the environment.

Q14: What are some alternatives to this compound for controlling fungal diseases?

A16: The research highlights several fungicides tested alongside this compound, providing insights into potential alternatives. For instance, in controlling scab on citrus, benomyl, captafol, and chlorothalonil demonstrated varying levels of efficacy. [] Similarly, in managing Easter lily diseases, PCNB in combination with this compound proved more effective than either fungicide alone. [, ] The choice of an alternative depends on the specific pathogen, crop, and regulatory considerations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.